molecular formula C17H18FN3O3 B2405532 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone CAS No. 953228-65-4

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone

Cat. No.: B2405532
CAS No.: 953228-65-4
M. Wt: 331.347
InChI Key: ZIJFJKLNTBDRJL-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone is a synthetic organic compound that features a piperazine ring, an isoxazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Formation of the Piperazine Ring: This can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Acetylation: The final step involves the acetylation of the piperazine ring using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for conditions involving the central nervous system.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone would depend on its specific biological target. Potential mechanisms might include:

    Binding to Receptors: The compound might bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: The compound might inhibit the activity of specific enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Acetylpiperazin-1-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Similar structure but lacks the fluorine atom.

    1-(4-Methylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone: Similar structure but has a methyl group instead of an acetyl group.

Uniqueness

1-(4-Acetylpiperazin-1-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone is unique due to the presence of both the acetyl group and the fluorophenyl group, which can confer specific chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3/c1-12(22)20-6-8-21(9-7-20)17(23)11-15-10-16(24-19-15)13-2-4-14(18)5-3-13/h2-5,10H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJFJKLNTBDRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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